molecular formula C8H12O B6152057 1-(cyclopropylmethyl)cyclopropane-1-carbaldehyde CAS No. 1934407-40-5

1-(cyclopropylmethyl)cyclopropane-1-carbaldehyde

Cat. No.: B6152057
CAS No.: 1934407-40-5
M. Wt: 124.2
InChI Key:
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Description

1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with a cyclopropylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with cyclopropanecarboxaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropylmethyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Cyclopropylmethylcyclopropane carboxylic acid.

    Reduction: Cyclopropylmethylcyclopropane-1-methanol.

    Substitution: Various substituted cyclopropylmethyl derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)cyclopropane-1-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to produce a wide range of products. The cyclopropylmethyl group also contributes to the compound’s reactivity, allowing for the formation of strained ring systems that are valuable in synthetic chemistry.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde can be compared to other cyclopropane derivatives:

    Cyclopropanecarboxaldehyde: Similar structure but lacks the cyclopropylmethyl group, making it less versatile in certain synthetic applications.

    Cyclopropylmethylcyclopropane: Lacks the aldehyde functional group, limiting its reactivity in nucleophilic addition reactions.

    Cyclopropylmethylcyclopropane-1-methanol: The reduced form of the aldehyde, with different reactivity and applications.

The unique combination of the cyclopropylmethyl group and the aldehyde functional group in this compound makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

1934407-40-5

Molecular Formula

C8H12O

Molecular Weight

124.2

Purity

95

Origin of Product

United States

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